3,5-bis{[2-(ethylsulfonyl)ethyl]thio}-4-isothiazolecarbonitrile
説明
3,5-bis{[2-(ethylsulfonyl)ethyl]thio}-4-isothiazolecarbonitrile, also known as BES-ITC, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of 3,5-bis{[2-(ethylsulfonyl)ethyl]thio}-4-isothiazolecarbonitrile is not fully understood, but studies have suggested that it may act through multiple pathways. 3,5-bis{[2-(ethylsulfonyl)ethyl]thio}-4-isothiazolecarbonitrile has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. Inhibition of HDACs can lead to the upregulation of tumor suppressor genes and the downregulation of oncogenes. Additionally, 3,5-bis{[2-(ethylsulfonyl)ethyl]thio}-4-isothiazolecarbonitrile has been shown to activate the JNK pathway, which can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
3,5-bis{[2-(ethylsulfonyl)ethyl]thio}-4-isothiazolecarbonitrile has been shown to have both biochemical and physiological effects. Biochemically, 3,5-bis{[2-(ethylsulfonyl)ethyl]thio}-4-isothiazolecarbonitrile has been shown to inhibit the activity of HDACs and reduce the production of pro-inflammatory cytokines. Physiologically, 3,5-bis{[2-(ethylsulfonyl)ethyl]thio}-4-isothiazolecarbonitrile has been shown to induce apoptosis in cancer cells and reduce inflammation in animal models.
実験室実験の利点と制限
One advantage of using 3,5-bis{[2-(ethylsulfonyl)ethyl]thio}-4-isothiazolecarbonitrile in lab experiments is its specificity for HDAC inhibition. 3,5-bis{[2-(ethylsulfonyl)ethyl]thio}-4-isothiazolecarbonitrile has been shown to selectively inhibit HDAC6 and HDAC8, which are enzymes that are overexpressed in cancer cells. Additionally, 3,5-bis{[2-(ethylsulfonyl)ethyl]thio}-4-isothiazolecarbonitrile has been shown to have low toxicity in animal models. One limitation of using 3,5-bis{[2-(ethylsulfonyl)ethyl]thio}-4-isothiazolecarbonitrile in lab experiments is its solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of 3,5-bis{[2-(ethylsulfonyl)ethyl]thio}-4-isothiazolecarbonitrile. One direction is to optimize the synthesis method for yield and purity. Another direction is to study the effects of 3,5-bis{[2-(ethylsulfonyl)ethyl]thio}-4-isothiazolecarbonitrile in animal models of cancer and inflammation. Additionally, further research is needed to fully understand the mechanism of action of 3,5-bis{[2-(ethylsulfonyl)ethyl]thio}-4-isothiazolecarbonitrile and its potential therapeutic applications. Finally, the development of more water-soluble derivatives of 3,5-bis{[2-(ethylsulfonyl)ethyl]thio}-4-isothiazolecarbonitrile could improve its efficacy in vivo.
科学的研究の応用
3,5-bis{[2-(ethylsulfonyl)ethyl]thio}-4-isothiazolecarbonitrile has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that 3,5-bis{[2-(ethylsulfonyl)ethyl]thio}-4-isothiazolecarbonitrile has anti-inflammatory properties by inhibiting the activation of NF-κB and reducing the production of pro-inflammatory cytokines. Additionally, 3,5-bis{[2-(ethylsulfonyl)ethyl]thio}-4-isothiazolecarbonitrile has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
特性
IUPAC Name |
3,5-bis(2-ethylsulfonylethylsulfanyl)-1,2-thiazole-4-carbonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S5/c1-3-22(15,16)7-5-19-11-10(9-13)12(21-14-11)20-6-8-23(17,18)4-2/h3-8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOXXPZIAVHRTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CCSC1=C(C(=NS1)SCCS(=O)(=O)CC)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。